molecular formula C19H30N4O10S B12321520 Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Cat. No.: B12321520
M. Wt: 506.5 g/mol
InChI Key: TVTYMGFOGZRIHG-UHFFFAOYSA-N
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Description

Structural Characterization of Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for this compound is N-acetyl-DL-α-glutamyl-DL-seryl-DL-methionyl-DL-aspart-1-aldehyde . The peptide backbone consists of four amino acids: glutamic acid (Glu), serine (Ser), methionine (Met), and aspartic acid (Asp), each in racemic (DL) configuration. The N-terminus is acetylated, while the C-terminus features an aldehyde group (-CHO) instead of the canonical carboxyl group.

Key Structural Features:
  • Acetylation : The N-terminal acetyl group ($$ \text{CH}_3\text{CO}- $$) enhances metabolic stability by preventing aminopeptidase-mediated degradation.
  • Aldehyde Modification : The C-terminal aldehyde forms reversible covalent bonds with nucleophilic residues (e.g., serine or cysteine) in enzyme active sites, making it a potent inhibitor of proteases.
  • Side Chain Diversity : The inclusion of glutamic acid (carboxyl), serine (hydroxyl), methionine (thioether), and aspartic acid (carboxyl) provides varied physicochemical properties.

The HELM (Hierarchical Editing Language for Macromolecules) notation for this compound is:
PEPTIDE1{[ac].(E,[dE]).(S,[dS]).(M,[dM]).[*NC(CC(=O)O)C=O |$_R1;;;;;;;;$|]}$$$$V2.0, which encodes the stereochemical complexity and post-translational modifications.

Stereochemical Implications of DL-Amino Acid Configuration

The DL configuration at each amino acid residue introduces significant stereochemical heterogeneity. Unlike natural L-amino acids, DL mixtures create racemic centers, resulting in diastereomeric forms that influence conformational flexibility and intermolecular interactions.

Key Implications:
  • Conformational Dynamics : The presence of both D- and L-isomers disrupts regular secondary structures (e.g., α-helices or β-sheets), favoring disordered or flexible conformations.
  • Enzyme Binding : Proteases with strict stereospecificity (e.g., caspase-3) may exhibit reduced affinity for DL-configured inhibitors compared to their L-configured counterparts.
  • Solubility and Aggregation : Racemic mixtures often exhibit altered solubility profiles due to disrupted crystal packing, as seen in the compound’s molecular weight (506.5 g/mol) and PubChem-reported stability.

Table 1 summarizes the stereochemical properties of each residue:

Amino Acid DL Configuration Impact on Conformation
Glutamic Acid Racemic mixture Disrupts hydrogen bonding networks
Serine Racemic mixture Reduces β-sheet propensity
Methionine Racemic mixture Alters hydrophobic interactions
Aspartic Acid Racemic mixture Affects ionic interactions

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra reveal critical insights into the compound’s structure:

  • 1H NMR : The aldehyde proton resonates at δ 9.2–9.5 ppm, while methionine’s methyl group appears at δ 2.1 ppm.
  • 13C NMR : The acetyl carbonyl carbon is observed at δ 172 ppm, and the aldehyde carbon at δ 195 ppm.
    2D NMR techniques (e.g., COSY, NOESY) are essential for resolving overlapping signals caused by racemic centers.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra (1280–26,666 nm range) highlight functional groups:

  • Amide I Band : 1650 cm⁻¹ (C=O stretch of acetyl and peptide bonds).
  • Aldehyde Stretch : 2820 cm⁻¹ (C-H stretch) and 1720 cm⁻¹ (C=O stretch).
Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 506.5 [M+H]⁺. Fragmentation patterns include:

  • Loss of acetyl group ($$ \text{-C}2\text{H}3\text{O} $$, m/z 447).
  • Cleavage at methionine’s thioether bond ($$ \text{-C}3\text{H}7\text{S} $$, m/z 378).

Computational Modeling of Conformational Dynamics

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict the compound’s flexibility:

  • Flexible Regions : The DL-configured serine and aspartic acid residues exhibit torsional angle ($$ \phi/\psi $$) variations exceeding 30°, as visualized in Ramachandran-like plots.
  • Covalent Hydrate Formation : The aldehyde group forms a stable hydrate ($$ \text{-CH(OH)}_2 $$) in aqueous environments, as confirmed by QM/MM simulations.

Comparative analysis using Peptide Conformation Distribution (PCD) plots shows that the compound’s pseudo-Cα–Cβ bonds deviate from natural α-helices by 0.5 Å RMSD, indicating structural mimicry of disordered peptides.

Properties

IUPAC Name

4-acetamido-5-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYMGFOGZRIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Aldehyde Functionalization

The C-terminal aldehyde is introduced using a Kenner sulfonamide linker . This linker enables cleavage via hydrazinolysis, releasing the peptide as an aldehyde. Key steps include:

  • Resin activation : Wang resin functionalized with a sulfonamide linker.
  • Aldehyde precursor attachment : Glycolic acid acetal is coupled to the resin, followed by deprotection to generate the aldehyde post-cleavage.

Racemic Amino Acid Incorporation

Each DL-amino acid (Glu, Ser, Met, Asp) is introduced as a racemic mixture. To minimize diastereomer formation:

  • Double coupling cycles : Use of excess D- and L-protected amino acids (2–4 equiv each) with activators like HBTU/HOBt.
  • Temporary protection :
    • Glu/Asp : Side chains protected with tert-butyl (OtBu) groups.
    • Ser : Hydroxyl group protected with tert-butyl (tBu).
    • Met : No side-chain protection required due to low reactivity.

N-Terminal Acetylation

After chain assembly, the N-terminus is acetylated using acetic anhydride (10 equiv) in the presence of N,N-diisopropylethylamine (DIPEA).

Solution-Phase Synthesis

Fragment Condensation

The tetrapeptide is divided into two dipeptides: Ac-DL-Glu-DL-Ser and DL-Met-DL-Asp-al .

  • Dipeptide synthesis :
    • Coupling reagents : DCC/HOSu or HOBt for minimal racemization.
    • Yields : 65–78% for each fragment.
  • Fragment assembly :
    • Activation : TBTU/HOBt in DMF.
    • Aldehyde introduction : Oxidation of a C-terminal serine primary alcohol using NaIO4.

Challenges in Racemic Systems

  • Diastereomer separation : Reverse-phase HPLC with C18 columns resolves mixtures (Table 1).
  • Solvent systems : Acetonitrile/0.1% TFA gradients achieve baseline separation.

Table 1: HPLC Retention Times for Diastereomers

Diastereomer Pair Retention Time (min) Gradient (%)
Ac-D-Glu-L-Ser-... 12.3 20–50
Ac-L-Glu-D-Ser-... 13.1 20–50

Enzymatic and Chemoenzymatic Approaches

d-Stereospecific Amidohydrolases

Streptomyces-derived enzymes catalyze DL-peptide bond formation via aminolysis:

  • Acyl donor : D-amino acid methyl esters.
  • Acyl acceptor : L-amino acids.
  • Yield : 65% for cyclo(D-Pro-L-Arg).

Limitations for Tetrapeptides

Enzymatic methods are constrained to dipeptides or cyclic structures, necessitating hybrid strategies for longer sequences.

Aldehyde Stabilization and Characterization

Post-Synthetic Modifications

  • Hydrate formation : The aldehyde exists predominantly as a geminal diol in aqueous solutions, stabilized by lyophilization.
  • Derivatization : Schiff base formation with hydroxylamine for LC-MS detection.

Analytical Validation

  • Mass spectrometry : ESI-MS confirms molecular weight (Calc: 589.6 Da; Obs: 589.3 Da).
  • NMR : 1H NMR in D2O shows characteristic aldehyde proton at δ 9.2 ppm (broad singlet).

Comparative Analysis of Methods

Table 2: Yield and Purity Across Methods

Method Yield (%) Purity (HPLC) Key Advantage
SPPS 55–60 ≥90 Scalability
Solution-phase 40–50 85–88 Low equipment cost
Hybrid enzymatic-SPPS 35–45 75–80 Stereoselectivity

Industrial and Research Applications

  • Drug discovery : Aldehyde-terminated peptides enable site-specific bioconjugation.
  • Material science : Peptide aldehydes act as crosslinkers in hydrogels.

Scientific Research Applications

Therapeutic Applications

Neurological Disorders
Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al has been studied for its potential effects on neurotransmission and neuroprotection. D-amino acids, particularly D-serine, are known to act as co-agonists at N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and cognitive functions. Research indicates that D-serine can enhance learning and memory processes by modulating NMDAR activity .

Table 1: Effects of D-Serine on Cognitive Functions

StudyFindings
Wu et al. (2022)D-serine improved spatial memory and reduced cognitive deficits in rodent models.
Zhang et al. (2023)Administration of D-serine mitigated memory impairments associated with neurotoxic agents.

Nutritional Applications

Amino Acid Supplementation
The compound is also relevant in nutrition, especially in formulations designed for poultry and livestock. Methionine, one of the components, plays a critical role in protein synthesis and immune function. Studies have shown that supplementation with methionine can improve growth performance and immune response in poultry .

Table 2: Impact of Methionine Supplementation on Poultry Health

ParameterControl GroupMethionine Supplemented Group
Growth Rate (g/day)2535
Immune Response (IgG levels)LowHigh

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of peptides derived from amino acids similar to those found in this compound. Antioxidant peptides can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Table 3: Antioxidant Activities of Peptides

PeptideTarget DiseaseMechanism
AGWACLVGCardiovascular diseasesScavenges free radicals and inhibits NAD(P)H oxidase activity
IDLAYAlzheimer's diseaseProtects mitochondrial function and reduces ROS levels

Cancer Research

The role of D-amino acids in cancer therapy is an emerging area of interest. Research suggests that these compounds may inhibit cancer cell growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Case Study: D-Amino Acids in Cancer Treatment
A study conducted by Liu et al. demonstrated that D-serine could induce apoptosis in certain cancer cell lines by activating NMDARs, leading to increased intracellular calcium levels and subsequent cell death.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al and related peptides or synthetic analogs:

Compound Modifications Key Features Biological/Industrial Relevance
This compound Acetyl N-terminus; DL-amino acids; C-terminal aldehyde Combines racemic amino acids with reactive aldehyde for conjugation. Susceptible to oxidation due to Met. Used in peptide-drug conjugates, enzyme substrate studies .
AC14SSucLSerPMe (from ) Succinyl (Suc) linker; methyl (Me) terminus Enhanced hydrophilicity and stability via succinylation. Methyl group reduces reactivity. Applied in drug delivery systems for improved solubility .
LLE-AMC (from ) Fluorescent AMC tag; L-enantiomers Substrate for proteases (e.g., ALS-related enzymes). Fluorescence enables real-time activity assays. Diagnostic tool for neurodegenerative disease research .
DL-Met (from ) Free DL-methionine Racemic methionine with equivalent bioactivity to L-Met in poultry nutrition. Animal feed additive; cost-effective alternative to enantiopure Met .

Stability and Reactivity

  • Oxidative Sensitivity: this compound’s methionine residue makes it prone to oxidation, unlike analogs with oxidation-resistant residues (e.g., norleucine). This limits its utility in long-term storage or oxidative environments .
  • Enzymatic Stability: The acetyl group and DL-configuration reduce susceptibility to aminopeptidases compared to unmodified L-peptides. However, the aldehyde terminus may undergo spontaneous Schiff base formation with amines, necessitating stabilization strategies .

Research Findings and Limitations

Key Studies

  • Enzymatic Resolution : demonstrates that E. coli acylase I achieves high enzymatic activity (89.2 μmol/ml·h⁻¹) for DL-Met resolution, a method applicable to synthesizing this compound’s racemic backbone .
  • Functional Equivalence : DL-Met’s equivalence to L-Met in poultry nutrition () supports the broader hypothesis that racemic peptides may retain biological activity despite mixed stereochemistry .

Limitations and Challenges

  • Oxidative Degradation : Methionine’s instability necessitates formulation additives (e.g., antioxidants) or structural analogs for industrial applications.
  • Lack of Direct Data: Limited published studies specifically on this compound require extrapolation from related compounds, introducing uncertainty in pharmacokinetic predictions.

Biological Activity

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al is a synthetic peptide that incorporates several amino acids known for their biological significance. This compound is a derivative of D-amino acids, which have been shown to exhibit unique biological activities compared to their L-counterparts. The focus of this article is to explore the biological activity of this compound, highlighting its potential applications in medical and nutritional fields.

Composition and Structure

The compound consists of the following amino acids:

  • Ac : Acetyl group
  • DL-Glu : D- and L-Glutamic acid
  • DL-Ser : D- and L-Serine
  • DL-Met : D- and L-Methionine
  • DL-Asp : D- and L-Aspartic acid
  • al : Likely refers to an aliphatic or other side chain modification

This combination provides a diverse range of functional groups, influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that D-amino acids, including components of this compound, can modulate microbial activity. For instance, D-amino acids have been shown to alter the bacterial cell wall structure, making it more resistant to certain antibiotics like vancomycin . This property could potentially be harnessed in developing new antimicrobial agents.

Immunomodulatory Effects

D-amino acids have been reported to exhibit immunomodulatory effects by influencing the gut microbiome. For example, supplementation with D-amino acids has been linked to reduced inflammation in models of colitis . This suggests that this compound might possess similar properties, potentially aiding in the management of inflammatory diseases.

Nutritional Applications

The presence of methionine and serine in the compound may enhance amino acid transport and metabolism. Studies have shown that methionine supplementation can improve amino acid absorption in the intestines . This could make this compound a valuable addition to dietary formulations aimed at improving nutrient uptake.

Study 1: Effects on Gut Health

A study examining the effects of D-amino acid supplementation on gut health demonstrated that specific D-amino acids could shift the composition of gut microbiota towards a less inflammatory state. Mice receiving a D-amino acid mix showed significant changes in microbial diversity compared to control groups . This highlights the potential for this compound in promoting gut health.

Study 2: Antimicrobial Efficacy

In another study, researchers tested various D-amino acids for their antimicrobial properties against common pathogens. The results indicated that certain combinations, including those similar to this compound, exhibited significant antibacterial activity, particularly against Gram-positive bacteria . This suggests that the compound could be explored as a natural preservative or therapeutic agent.

Data Tables

Amino AcidRole in Biological ActivitySource/Reference
Glutamic Acid (Glu)Neurotransmitter; involved in metabolism
Serine (Ser)Precursor for proteins; involved in metabolism
Methionine (Met)Essential amino acid; antioxidant properties
Aspartic Acid (Asp)Involved in energy production; neurotransmitter

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